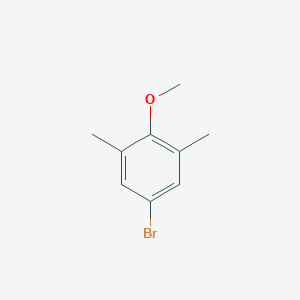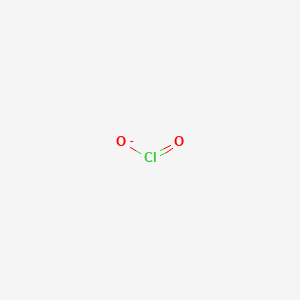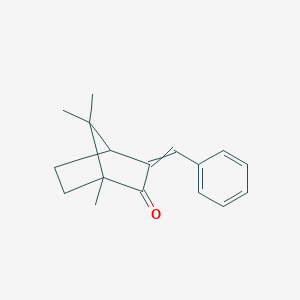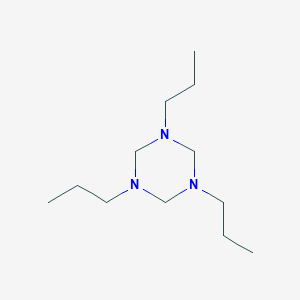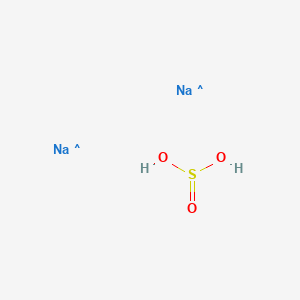
3,3,5-trimethyl-1,2-dihydroindene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,5-trimethyl-1,2-dihydroindene is an organic compound with the molecular formula C12H16 It is a derivative of indene, characterized by the presence of three methyl groups attached to the indene ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3,3,5-trimethyl-1,2-dihydroindene can be synthesized through several methods. One common approach involves the hydrogenation of indene derivatives in the presence of a catalyst such as palladium on carbon. The reaction typically occurs under mild conditions, with hydrogen gas being bubbled through a solution of the indene derivative in an appropriate solvent.
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of indene derivatives. This process is carried out in large reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 3,3,5-trimethyl-1,2-dihydroindene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst, converting the compound to its fully saturated form.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or other suitable catalysts.
Substitution: Electrophiles such as halogens, nitro groups, or sulfonic acids under acidic or basic conditions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Fully saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
3,3,5-trimethyl-1,2-dihydroindene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3,3,5-trimethyl-1,2-dihydroindene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary, but often include binding to active sites or altering the conformation of target proteins.
Vergleich Mit ähnlichen Verbindungen
3,3,5-trimethyl-1,2-dihydroindene can be compared to other indene derivatives:
1H-Indene, 2,3-dihydro-1,1,3-trimethyl-: Similar structure but with different methyl group positions, leading to variations in chemical reactivity and applications.
1H-Indene, 2,3-dihydro-1,1-dimethyl-: Lacks one methyl group, resulting in different physical and chemical properties.
Indane: The parent compound without any methyl substitutions, used as a reference for understanding the effects of methylation on indene derivatives.
Eigenschaften
CAS-Nummer |
14276-95-0 |
|---|---|
Molekularformel |
C12H16 |
Molekulargewicht |
160.25 g/mol |
IUPAC-Name |
3,3,5-trimethyl-1,2-dihydroindene |
InChI |
InChI=1S/C12H16/c1-9-4-5-10-6-7-12(2,3)11(10)8-9/h4-5,8H,6-7H2,1-3H3 |
InChI-Schlüssel |
OEAUYEGWUJMPQQ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(CCC2(C)C)C=C1 |
Kanonische SMILES |
CC1=CC2=C(CCC2(C)C)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


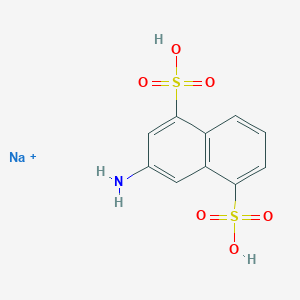
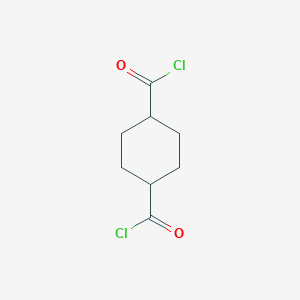
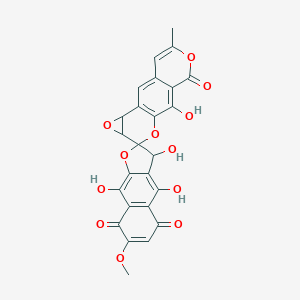
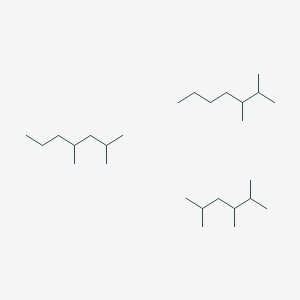
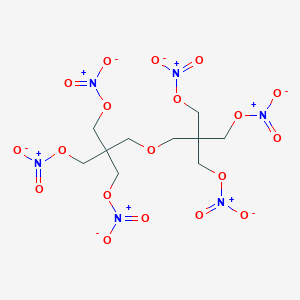
![5,6-dihydrocyclopenta[c][1,2]dithiole-3(4H)-thione](/img/structure/B76147.png)
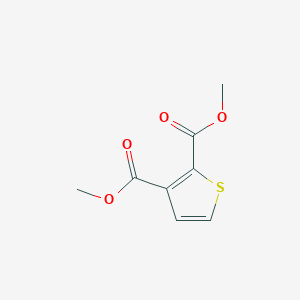
![Octadecanoic acid, 2-[bis(2-hydroxyethyl)amino]ethyl ester](/img/structure/B76156.png)
